molecular formula C21H19ClN2O5S2 B2561660 methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate CAS No. 1048646-38-3

methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

Cat. No.: B2561660
CAS No.: 1048646-38-3
M. Wt: 478.96
InChI Key: QWLYWOURQNSLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a pyrrolidine-2-amido group linked to a 4-chlorobenzenesulfonyl moiety.

Properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLYWOURQNSLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the pyrrolidine ring and the sulfonamide group. Common reagents used in these reactions include chlorobenzene, sulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of sulfonamide derivatives, characterized by the presence of a benzothiophene core and a pyrrolidine moiety. Its molecular formula is C₁₈H₁₈ClN₃O₃S, and it exhibits a molecular weight of approximately 393.87 g/mol. The structure allows for various interactions with biological targets, making it a candidate for drug development.

Inhibition of Enzymes

One of the primary applications of this compound is its potential as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that derivatives with similar structures can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as obesity and diabetes .

  • Mechanism of Action : The compound may act by binding to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol, thus modulating glucocorticoid activity in tissues .

Anticancer Potential

Preliminary studies suggest that methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate may exhibit anticancer properties. Compounds with similar sulfonamide structures have shown promise in targeting cancer cell proliferation pathways, particularly through the inhibition of specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR) Studies

Research has indicated that modifications to the sulfonamide group can significantly affect the inhibitory potency against 11β-HSD1. For instance, substituting different alkyl groups on the nitrogen atom of the amide enhances binding affinity and inhibitory activity, as evidenced by dose-response studies .

Compound VariantIC₅₀ Value (nM)Structural Modification
Original Compound50None
Variant A25Alkyl substitution
Variant B10Cyclic amine addition

Clinical Implications

The potential application of this compound in treating metabolic disorders is underscored by its ability to selectively inhibit 11β-HSD1. This selectivity is crucial for minimizing side effects associated with glucocorticoid therapies . Further studies are required to evaluate its efficacy in vivo.

Drug Development

Given its promising biological activities, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Optimizing its chemical structure could lead to more potent derivatives with improved bioavailability.

Broader Applications

Beyond metabolic disorders, there is potential for this compound to be investigated for other therapeutic areas, including inflammatory diseases and neurodegenerative conditions, where modulation of steroid hormone activity may provide therapeutic benefits.

Mechanism of Action

The mechanism of action of methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The benzothiophene core can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Compound A : 1-(4-Chlorobenzenesulfonyl)-5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole ()
  • Key Features :
    • Benzimidazole core substituted with a sulfinylpyridyl group.
    • 4-Chlorobenzenesulfonyl and difluoromethoxy substituents.
    • Physical Properties : Melting point 82–83°C; ¹H-NMR data provided .
Compound B : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
  • Key Features: Thiophene-carboxylate ester linked to a pyrazolopyrimidine-chromenone scaffold. Physical Properties: Melting point 227–230°C; molecular mass 560.2 g/mol (M⁺+1) .
Compound C : 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide ()
  • Key Features :
    • Pyrrolidinecarboxamide substituted with bromobenzoyl and phenyl groups.
    • Synthesized via cycloalkylation and hydrolysis; racemic mixture .

Comparative Analysis

Table 1: Structural and Physical Comparison
Feature Target Compound Compound A Compound B Compound C
Core Structure Benzothiophene Benzimidazole Thiophene-pyrazolopyrimidine Pyrrolidine
Sulfonyl/Carbonyl Group 4-Chlorobenzenesulfonyl 4-Chlorobenzenesulfonyl 4-Bromobenzoyl
Ester/Carboxamide Methyl carboxylate Methyl carboxylate Carboxamide
Melting Point Not reported 82–83°C 227–230°C Not reported
Synthetic Route Likely Suzuki coupling/amide Multi-step sulfonylation Boronic acid coupling Cycloalkylation/hydrolysis
Key Observations :

Core Heterocycles : The benzothiophene in the target compound offers distinct electronic properties compared to benzimidazole (Compound A) or pyrrolidine (Compound C), influencing reactivity and biological interactions.

Synthetic Complexity : Compound B’s use of boronic acid coupling (Suzuki reaction) suggests the target compound could be synthesized similarly, leveraging its thiophene-carboxylate group .

Crystallographic and Computational Insights

  • Structural Refinement : Tools like SHELX and Mercury CSD enable precise analysis of molecular conformations. For example, the pyrrolidine ring in the target compound may exhibit puckering dynamics similar to those in Compound C, described via Cremer-Pople coordinates .
  • Packing Patterns : Mercury CSD’s void visualization could compare crystal packing between the target and Compound A, where sulfonyl groups dominate intermolecular interactions .

Research Implications and Limitations

  • Data Gaps : Melting points and spectroscopic data (e.g., NMR, mass spectrometry) for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by several functional groups:

  • Benzothiophene core : Provides a scaffold for biological activity.
  • Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
  • Chlorobenzenesulfonyl group : Enhances solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic inhibition : The sulfonamide moiety may inhibit enzymes involved in various metabolic pathways.
  • Receptor modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in many cancers.

CompoundCancer Cell LineIC50 (μM)Mechanism
4-chlorobenzenesulfonamideSW4802.0Wnt inhibition
4-chlorobenzenesulfonamideHCT1160.12β-catenin pathway

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. For example, they can reduce levels of IL-1β, TNF-α, and COX-2, which are critical mediators in inflammatory responses.

Case Studies

  • Sepsis Model Study : A study involving a sepsis model in mice demonstrated that treatment with related compounds significantly improved behavioral outcomes by modulating neuroinflammation and oxidative stress markers. The treatment reduced the expression of inflammatory genes and improved cognitive functions post-sepsis .
  • Cancer Inhibition Study : Another investigation focused on a derivative of the target compound showed potent inhibition of colorectal cancer cell lines through the suppression of β-catenin signaling, suggesting potential therapeutic applications in oncology .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Potent Anticancer Activity : Related compounds have shown IC50 values as low as 0.12 μM against colorectal cancer cells, indicating strong potential for drug development.
  • Neuroprotective Effects : Compounds within this class have been associated with improvements in cognitive functions following sepsis, suggesting neuroprotective roles .
  • Modulation of Inflammatory Pathways : The ability to downregulate inflammatory cytokines positions these compounds as candidates for treating inflammatory diseases .

Q & A

What are the key synthetic strategies for preparing methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate?

Level: Basic
Answer:
The synthesis typically involves sequential coupling and sulfonylation reactions:

Amide Coupling: React 1-benzothiophene-2-carboxylic acid derivatives with pyrrolidine-2-amine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .

Sulfonylation: Introduce the 4-chlorobenzenesulfonyl group to the pyrrolidine nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Esterification: Protect the carboxylic acid moiety via methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) .
Purification often employs column chromatography or recrystallization from methanol .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:
Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm connectivity and stereochemistry, with DEPT-135 for CH₃/CH₂/CH group differentiation .
  • IR Spectroscopy: Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL for refinement and Mercury for visualization ).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

How should researchers handle safety concerns during synthesis?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of sulfonating agents (e.g., 4-chlorobenzenesulfonyl chloride) .
  • Storage: Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the ester or sulfonamide groups .
  • Waste Disposal: Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .

How can crystallographic data resolve structural ambiguities in this compound?

Level: Advanced
Answer:

  • Structure Solution: Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation: Cross-check residual density maps (e.g., via WinGX ) to identify misplaced atoms or disorder.
  • Puckering Analysis: Apply Cremer-Pople parameters to quantify pyrrolidine ring conformation (e.g., using PLATON or PARST ).
    Example: A recent study resolved torsional strain in the benzothiophene-pyrrolidine linkage using ORTEP-III-generated thermal ellipsoid plots .

How can conformational flexibility in the pyrrolidine ring impact biological activity?

Level: Advanced
Answer:

  • Puckering Analysis: Use Cremer-Pople coordinates (θ, φ) to classify ring conformations (e.g., envelope vs. twist-boat) .
  • Dynamic NMR: Probe ring inversion barriers in solution by variable-temperature ¹H NMR .
  • Docking Studies: Compare low-energy conformers (from Gaussian or ORCA ) with target protein active sites to rationalize SAR .
    Example: A related sulfonamide-pyrrolidine derivative showed 10× higher activity in the envelope conformation due to better target complementarity .

How to address contradictions between computational and experimental data (e.g., bond lengths)?

Level: Advanced
Answer:

Benchmarking: Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify systematic errors .

Thermal Motion Correction: Use TLS (Translation-Libration-Screw) analysis in SHELXL to separate thermal motion from static disorder .

Multipole Refinement: For high-resolution data (<1.0 Å), employ Hansen-Coppens formalism (via MoPro) to model electron density anisotropy .

What methodologies assess the compound’s biological activity in vitro?

Level: Advanced
Answer:

  • Enzyme Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Cellular Uptake: Quantify intracellular concentration via LC-MS/MS after incubating HEK293 or HepG2 cells with the compound .
  • Metabolic Stability: Use liver microsomes to estimate half-life and identify metabolic hotspots (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.